![molecular formula C10H17NO B034189 Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI) CAS No. 109358-28-3](/img/structure/B34189.png)
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI), also known as 4,5,6,7-tetrahydro-1-isopropyl-1H-pyridin-2-one, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of Ethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical And Physiological Effects
Ethanone has been shown to have anti-inflammatory and analgesic effects in animal models, reducing pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential therapeutic applications in cancer treatment.
Advantages And Limitations For Lab Experiments
One advantage of using Ethanone in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one limitation is that the mechanism of action is not fully understood, making it difficult to optimize dosing and treatment regimens.
Future Directions
There are several future directions for research on Ethanone. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to optimize dosing and treatment regimens for its potential therapeutic applications in pain and inflammation and cancer treatment. Additionally, research could focus on developing analogs of Ethanone with improved pharmacological properties.
Scientific Research Applications
Ethanone has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, Ethanone has been shown to inhibit the growth of cancer cells, making it a potential drug for cancer therapy.
properties
CAS RN |
109358-28-3 |
|---|---|
Product Name |
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI) |
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(2)11-6-4-5-10(7-11)9(3)12/h7-8H,4-6H2,1-3H3 |
InChI Key |
HTQOIVSWBVYDEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(=C1)C(=O)C |
Canonical SMILES |
CC(C)N1CCCC(=C1)C(=O)C |
synonyms |
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

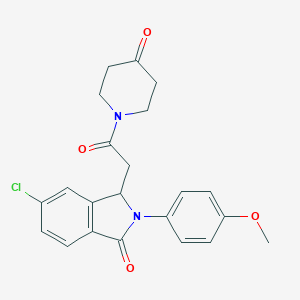
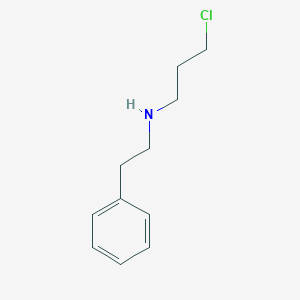

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
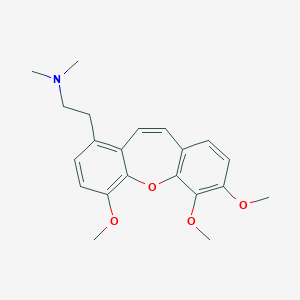
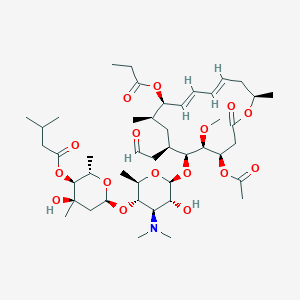

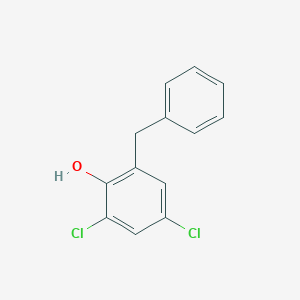
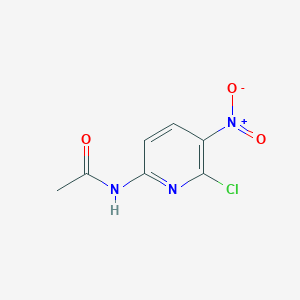
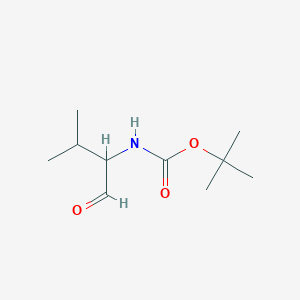
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
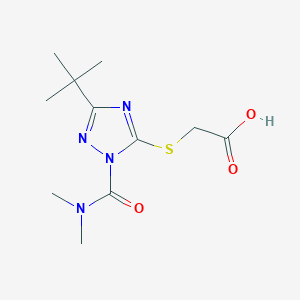
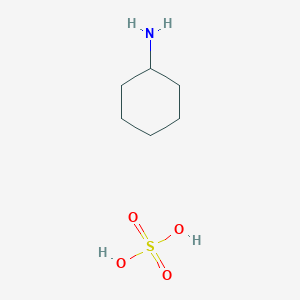
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)